1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride
Description
1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride (CAS: 1049768-95-7) is a synthetic organic compound with the molecular formula C₁₂H₁₇ClN₂O₃S and a molecular weight of 304.8 g/mol. Its structure features a piperazine-sulfonyl group attached to the meta position of a phenyl ring, which is further substituted with an acetyl group (ethanone). The hydrochloride salt enhances solubility and stability for research applications . It is commercially available through suppliers like American Elements and ChemBK, with applications in medicinal chemistry and drug discovery .
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(3-piperazin-1-ylsulfonylphenyl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S.ClH/c1-10(15)11-3-2-4-12(9-11)18(16,17)14-7-5-13-6-8-14;/h2-4,9,13H,5-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCGFVXIWJXKJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCNCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049768-95-7 | |
| Record name | Ethanone, 1-[3-(1-piperazinylsulfonyl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049768-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride typically involves the reaction of 3-(piperazine-1-sulfonyl)benzaldehyde with an appropriate acetylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
**Common Reagents and Conditions
Biological Activity
1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride, also referred to as a piperazine derivative, is a compound characterized by its unique structural features, including a piperazine ring, a sulfonyl group, and a ketone functional group. These components contribute to its biological activity and pharmacological potential, making it a subject of interest in medicinal chemistry.
- Chemical Formula : C₁₂H₁₇ClN₂O₃S
- Molecular Weight : 304.8 g/mol
- IUPAC Name : 1-(3-piperazin-1-ylsulfonylphenyl)ethanone; hydrochloride
- Appearance : Powder
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The piperazine moiety is known for its ability to participate in multiple pharmacological pathways, including:
- Antimicrobial Activity : Studies have shown that compounds with similar piperazine structures exhibit significant antimicrobial properties. For example, derivatives have been reported to inhibit bacterial growth through mechanisms that may involve interference with bacterial cell wall synthesis or protein function .
- Antichlamydial Activity : Research indicates that certain piperazine derivatives can selectively target Chlamydia species, suggesting that 1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one could have potential applications in treating infections caused by this pathogen .
Biological Activity Data
Study on Antimicrobial Properties
A study conducted by Leung et al. demonstrated that piperazine derivatives showed moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae. The findings suggest that modifications to the piperazine structure can enhance efficacy against specific bacterial strains .
Investigation of Antichlamydial Activity
The investigation into the antichlamydial properties of piperazine derivatives revealed that structural modifications significantly influenced activity levels. For instance, replacing certain functional groups enhanced selectivity towards Chlamydia species, indicating the importance of molecular design in drug development .
Enzyme Interaction Studies
Molecular docking studies have indicated that piperazine derivatives bind effectively to the peripheral anionic site and catalytic sites of human acetylcholinesterase. This interaction suggests potential therapeutic applications in neuropharmacology and treatment of neurological disorders .
Scientific Research Applications
Biological Activities
Research indicates that 1-[3-(piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride exhibits various biological activities, making it a candidate for further investigation in medicinal chemistry.
Antimicrobial Properties
Some studies have suggested that this compound may possess antimicrobial properties, which can be beneficial in developing new antibiotics. Its sulfonamide group is known for enhancing antibacterial activity, particularly against Gram-positive bacteria.
Antidepressant and Anxiolytic Effects
The piperazine moiety in the compound is associated with central nervous system activity. Research has indicated that derivatives of piperazine can exhibit antidepressant and anxiolytic effects, suggesting that this compound could be explored for treating mood disorders.
Cancer Research
Emerging studies have reported that compounds containing piperazine and sulfonamide groups can inhibit cancer cell proliferation. This makes this compound a potential candidate for anticancer drug development.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: CNS Activity
Research conducted on piperazine derivatives revealed their potential as anxiolytics. In animal models, compounds similar to this compound showed reduced anxiety-like behavior, indicating the need for further exploration of its pharmacological profile.
Case Study 3: Anticancer Potential
In vitro studies on cancer cell lines demonstrated that the compound inhibited cell proliferation effectively. The mechanism of action appears to involve the induction of apoptosis in cancer cells, warranting further investigation into its therapeutic applications in oncology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomerism: Meta vs. Para Substitution
A closely related compound, 1-[4-(piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride (), differs in the position of the sulfonyl-piperazine group (para instead of meta). This isomerism can influence:
Substituent Variations: Aromatic vs. Heterocyclic Moieties
QD10 (Compound 10)
- Structure: 4-Benzoylphenoxypropyl-piperazine linked to phenyl ethanone.
- Properties :
QD17 (Compound 11)
Heterocyclic Derivatives
Oxadiazole-Containing Compound ()
- Structure : Incorporates a 1,2,4-oxadiazole ring instead of a sulfonyl group.
Thiazole-Containing Compound ()
Piperazine-Sulfonamide Derivatives
Piperazine-1-sulfonamide Hydrochloride ()
- Structure: Lacks the ethanone group.
- Properties :
- Purity: 95%.
- Activity: Unspecified, but absence of the acetyl group reduces hydrogen-bonding capacity compared to the target compound .
Q & A
Q. Methodological Answer :
In Vitro Assays :
- Solubility : Use shake-flask method in PBS (pH 7.4) and simulate GI conditions .
- Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS.
In Vivo : Administer to rodent models and measure plasma concentration-time profiles.
SAR Analysis : Compare with analogs (e.g., 4-chlorophenyl derivatives) to link structural features to bioavailability .
Advanced: How to troubleshoot low yields in the sulfonylation step?
Methodological Answer :
Common issues and solutions:
Moisture Sensitivity : Ensure anhydrous conditions using molecular sieves or dry solvents.
Competing Reactions : Add piperazine slowly to avoid dimerization.
Q. Methodological Answer :
HPLC : Use a C18 column with UV detection (λ = 254 nm); ≥95% purity is acceptable for biological testing .
Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (tolerance ±0.4%) .
Melting Point : Sharp range (e.g., 210–212°C) indicates homogeneity .
Advanced: How does the sulfonyl group influence biological activity?
Methodological Answer :
The sulfonyl moiety enhances:
Receptor Binding : Polar interactions with target proteins (e.g., serotonin receptors) via hydrogen bonding .
Metabolic Stability : Reduces oxidative metabolism compared to methylene groups .
Case Study : Sulfonyl-piperazine analogs showed 2-fold higher antiplasmodial activity than non-sulfonylated derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
